Ethyl 6-Fluoroindole-3-acetate
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Overview
Description
Ethyl 6-Fluoroindole-3-acetate: is an organic compound with the chemical formula C12H11FO2. It is a colorless to light yellow liquid that is soluble in common organic solvents such as ether, chloroform, and dichloromethane . This compound belongs to the indole family, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Fluoroindole-3-acetate typically involves the reaction of 6-fluoroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Fluoroindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of 6-fluoroindole-3-acetic acid.
Reduction: Formation of 6-fluoroindole-3-ethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 6-Fluoroindole-3-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-Fluoroindole-3-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-Fluoroindole-3-acetate can be compared with other similar compounds, such as:
Ethyl 6-Bromoindole-3-acetate: Similar in structure but contains a bromine atom instead of a fluorine atom. It exhibits different reactivity and biological activities.
Ethyl 6-Chloroindole-3-acetate: Contains a chlorine atom and has distinct chemical and biological properties.
Ethyl 6-Methylindole-3-acetate: Contains a methyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its fluorine atom, which imparts specific electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H12FNO2 |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
InChI Key |
RBZZAAYBXCBODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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